2-Bromo-4-(trifluoromethyl)aniline hydrochloride
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Overview
Description
2-Bromo-4-(trifluoromethyl)aniline hydrochloride is a chemical compound with the molecular formula BrC6H3(CF3)NH2·HCl. It is commonly used in various chemical reactions and has significant applications in scientific research. This compound is known for its unique properties, including its high melting point and stability under various conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(trifluoromethyl)aniline hydrochloride typically involves the bromination of 4-(trifluoromethyl)aniline. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions followed by purification steps to isolate the desired product. The reaction conditions are optimized to maximize yield and purity, and the process is designed to be scalable for commercial production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(trifluoromethyl)aniline hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of amines and other derivatives.
Common Reagents and Conditions
Substitution: Organometallic reagents such as Grignard reagents or lithium reagents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
2-Bromo-4-(trifluoromethyl)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-4-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methoxy-4-(trifluoromethyl)aniline
- 2-Bromo-5-chloro-4-(trifluoromethyl)aniline
- 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
Uniqueness
2-Bromo-4-(trifluoromethyl)aniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and trifluoromethyl groups enhances its reactivity and makes it a valuable intermediate in various chemical syntheses .
Properties
Molecular Formula |
C7H6BrClF3N |
---|---|
Molecular Weight |
276.48 g/mol |
IUPAC Name |
2-bromo-4-(trifluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C7H5BrF3N.ClH/c8-5-3-4(7(9,10)11)1-2-6(5)12;/h1-3H,12H2;1H |
InChI Key |
GWXCSWNYVAOUOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)N.Cl |
Origin of Product |
United States |
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